![molecular formula C22H14F2N4O3S B2847818 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1226449-40-6](/img/no-structure.png)
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H14F2N4O3S and its molecular weight is 452.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has been conducted to understand their molecular interactions, specifically as antagonists for the CB1 cannabinoid receptor. These studies employ molecular orbital methods, conformational analyses, and 3D-quantitative structure-activity relationship (3D-QSAR) models to elucidate the binding mechanisms to receptors, which can provide insights into the development of new pharmacological agents (Shim et al., 2002).
Anticancer Research
Compounds with a piperazine substituent have shown potential in anticancer activity. For instance, polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, have been evaluated in vitro across various cancer cell lines, revealing some compounds as effective anticancer agents. This suggests a potential avenue for research into the anticancer applications of the chemical compound (Turov, 2020).
Antimicrobial and Antitumor Activity
Further research on related compounds includes the synthesis and evaluation of their antimicrobial and antitumor activities. For example, novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs have demonstrated significant anticancer activity against certain cell lines, indicating potential therapeutic applications (Kumar et al., 2016).
Synthesis and Structural Analysis
Research also encompasses the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds. Such studies are crucial for the rational design of compounds with desired biological activities (Lv et al., 2013).
Wirkmechanismus
Target of Action
A similar compound was found to have a potent in vitro antipromastigote activity, which suggests that it might interact with similar targets .
Mode of Action
This could result in changes to cellular processes, leading to the observed biological effects .
Biochemical Pathways
Based on the compound’s potential antipromastigote activity, it could be inferred that it may interfere with the life cycle of parasites, potentially disrupting essential biochemical pathways .
Result of Action
Given its potential antipromastigote activity, it could be inferred that the compound may exert cytotoxic effects on parasites, leading to their death .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide' involves the reaction of 5-chloro-2-methylphenylpiperazine with sulfonyl chloride, followed by reaction with N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide.", "Starting Materials": [ "5-chloro-2-methylphenylpiperazine", "sulfonyl chloride", "N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "5-chloro-2-methylphenylpiperazine is dissolved in dichloromethane and cooled to 0°C.", "Sulfonyl chloride is added dropwise to the reaction mixture, followed by triethylamine.", "The reaction mixture is stirred at room temperature for 2 hours.", "N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide is added to the reaction mixture and stirred for an additional 2 hours.", "The reaction mixture is quenched with water and extracted with dichloromethane.", "The organic layer is washed with sodium bicarbonate solution and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure and the crude product is purified by column chromatography using diethyl ether as the eluent.", "The final product, '3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide', is obtained as a white solid." ] } | |
CAS-Nummer |
1226449-40-6 |
Molekularformel |
C22H14F2N4O3S |
Molekulargewicht |
452.44 |
IUPAC-Name |
3-[(4-fluorophenyl)methyl]-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14F2N4O3S/c23-15-5-1-13(2-6-15)11-28-21(29)19-17(9-10-32-19)27(22(28)30)12-18-25-20(26-31-18)14-3-7-16(24)8-4-14/h1-10H,11-12H2 |
InChI-Schlüssel |
OITPGDGBRHLJMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-bromobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2847735.png)
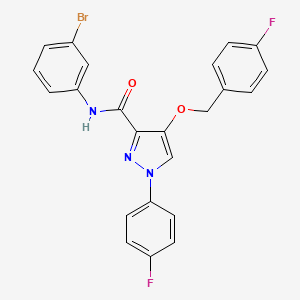
![9-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2847737.png)
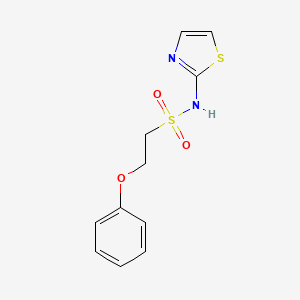
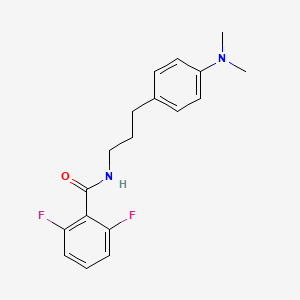
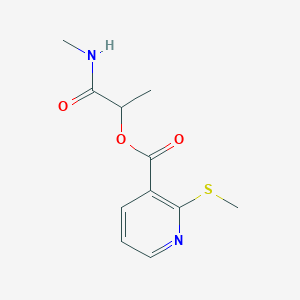
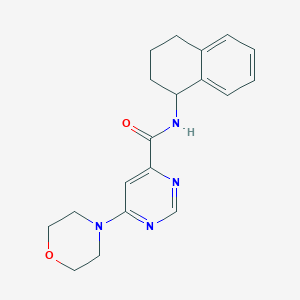
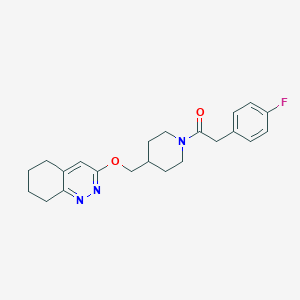
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2847751.png)

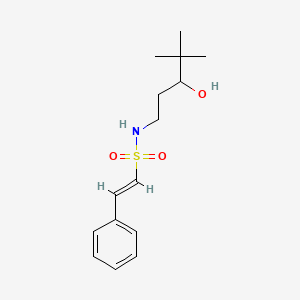
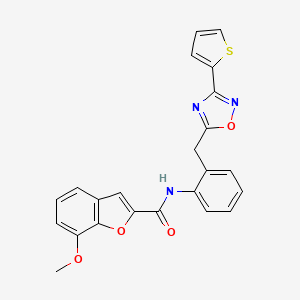
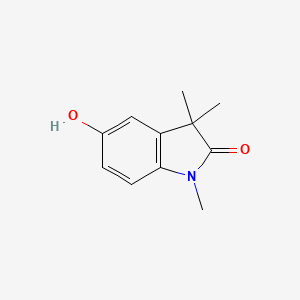
![6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B2847758.png)